Furan-3-yl(phenyl)methanamine hydrochloride
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Overview
Description
“Furan-3-yl(phenyl)methanamine hydrochloride” is a chemical compound with the molecular formula C11H12ClNO and a molecular weight of 209.67 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a furan ring attached to a phenyl ring through a methanamine group . The presence of the furan ring, phenyl ring, and methanamine group contributes to the unique properties of this compound.Physical and Chemical Properties Analysis
“this compound” is a powder that should be stored in an inert atmosphere at 2-8°C . The exact boiling point is not specified .Scientific Research Applications
Synthesis and Characterization
- Furan-2-yl(phenyl)methanol derivatives have been studied for their potential in synthesizing various chemical compounds. For instance, they undergo smooth aza-Piancatelli rearrangement with 2-aminothiophenol and 2-aminophenol, leading to the production of 3,4-dihydro-2H-benzo[b][1,4]thiazine or oxazine derivatives. This methodology highlights its utility in creating compounds with potential pharmaceutical applications (Reddy et al., 2012).
Antimicrobial and Anticancer Studies
- Research involving 1-(furan-2-yl) methanamine condensed with 5-bromo-2-hydroxybenzaldehyde Schiff base rare earth metal complexes has shown promising results in antimicrobial and anticancer studies. These complexes demonstrated significant biological efficacy in both antibacterial and anticancer assays (Preethi et al., 2021).
Protein Tyrosine Kinase Inhibitory Activity
- Novel furan-2-yl(phenyl)methanone derivatives have been synthesized and evaluated for their in vitro protein tyrosine kinase inhibitory activity. Some derivatives exhibited promising activity, potentially paving the way for new therapeutic agents (Zheng et al., 2011).
Inhibition of Vascular Smooth Muscle Cells Proliferation
- Studies on (furan-2-yl)(phenyl)methanones indicate their potential in inhibiting the proliferation of vascular smooth muscle cells (VSMC). This discovery is significant for cardiovascular research and potential therapeutic applications (Qing-shan, 2011).
Corrosion Inhibition
- Amino acid compounds based on furan-2-yl structures have been studied for their potential as corrosion inhibitors for steel in acidic solutions. This research is pivotal for industrial applications, particularly in reducing corrosion-related damages (Yadav et al., 2015).
Antidepressant and Anti-anxiety Agents
- Isoxazoline derivatives with furan-2-yl structures have been synthesized and evaluated for their neuropharmacological effects, showing potential as antidepressant and anti-anxiety agents. This research contributes to the development of new treatments for mental health disorders (Kumar, 2013).
Safety and Hazards
This compound is labeled with the signal word “Warning” and is associated with the hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mechanism of Action
Target of Action
Furan-3-yl(phenyl)methanamine hydrochloride is a compound that has been studied for its potential antibacterial activity .
Mode of Action
Furan derivatives, which include this compound, are known to interact with bacterial cells in a way that disrupts their normal functions .
Biochemical Pathways
It is known that furan derivatives can interfere with various bacterial processes, leading to their eventual death .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is a p-gp substrate . These properties suggest that the compound may have good bioavailability.
Result of Action
It is suggested that the compound’s antibacterial activity results in the death of bacterial cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility can affect its absorption and distribution in the body . .
Biochemical Analysis
Biochemical Properties
The compound is part of the furan derivatives, which are known to interact with various enzymes, proteins, and other biomolecules . Specific interactions of Furan-3-yl(phenyl)methanamine hydrochloride with these biomolecules are not documented in the available literature.
Cellular Effects
Furan derivatives are known to have a wide range of biological and pharmacological characteristics , but specific effects of this compound on cell function, cell signaling pathways, gene expression, and cellular metabolism have not been documented.
Molecular Mechanism
While furan derivatives are known to exert effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
While furan derivatives are known to interact with various enzymes and cofactors , specific interactions of this compound with these molecules, as well as its effects on metabolic flux or metabolite levels, are not documented.
Properties
IUPAC Name |
furan-3-yl(phenyl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO.ClH/c12-11(10-6-7-13-8-10)9-4-2-1-3-5-9;/h1-8,11H,12H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZUYMDNJOIEIBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=COC=C2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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